4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one
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Overview
Description
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an amino group at the fourth position and a methyl group at the fifth position, making it a unique derivative of imidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one can be achieved through various methods. One common approach involves the reaction of 4,5-dimethylimidazole with ammonia under controlled conditions. Another method includes the cyclization of appropriate precursors such as 4,5-dimethyl-1,2-diaminobenzene with formic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure the formation of the desired product without significant by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-amino-5-methyl-2-oxo-2,5-dihydro-1H-imidazole.
Reduction: Formation of 4-amino-5-methyl-2,5-dihydroimidazoline.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in electron transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
4,5-Dimethylimidazole: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Methylimidazole: Has a different substitution pattern, leading to distinct chemical properties.
4-Aminoimidazole: Lacks the methyl group, affecting its steric and electronic characteristics.
Uniqueness: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is unique due to the presence of both an amino and a methyl group, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-imino-5-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHGYCVXQBIEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=N)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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